molecular formula C7H3ClIN B1592085 4-Chloro-2-iodobenzonitrile CAS No. 61272-75-1

4-Chloro-2-iodobenzonitrile

Cat. No. B1592085
CAS RN: 61272-75-1
M. Wt: 263.46 g/mol
InChI Key: YRQAIFRITOPIGE-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzonitrile (CIB) is a versatile organic compound with a wide range of applications in scientific research. It is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CIB has been used in the synthesis of several important drugs, such as the anti-cancer drug imatinib mesylate and the antidepressant fluoxetine. It is also used in the laboratory for a variety of purposes, including for the study of enzymatic reactions, the synthesis of polymers, and the preparation of a variety of organic materials.

Scientific Research Applications

Application 1: Synthesis of Tetra-Substituted Imidazole

  • Summary of the Application : 4-Chloro-2-iodobenzonitrile is used in the synthesis of a tetra-substituted imidazole, specifically 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) .
  • Methods of Application : The synthesis is reported as a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
  • Results or Outcomes : The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes. The compounds were evaluated for their antioxidant and antimicrobial activities .

Application 2: Synthesis of Zn(II) Complex

  • Summary of the Application : 4-Chloro-2-iodobenzonitrile is used in the synthesis of a Zn(II) complex .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

Avoid inhalation, skin contact, and ingestion. Wear protective equipment .

Remember to handle this compound with care due to its potential hazards . If you need more detailed information, please consult relevant scientific literature.

properties

IUPAC Name

4-chloro-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAIFRITOPIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615453
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodobenzonitrile

CAS RN

61272-75-1
Record name 4-Chloro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Rondla - 2014 - conservancy.umn.edu
Chapter 1: This chapter provides a brief review of the chemistry of metal catalyzed CC sigma-bond activation reactions. Literature examples for a variety of methods to activate CC sigma…
Number of citations: 2 conservancy.umn.edu

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